molecular formula C18H23NO4 B2451488 Di-tert-butyl 1H-indole-1,6-dicarboxylate CAS No. 1823244-46-7

Di-tert-butyl 1H-indole-1,6-dicarboxylate

Cat. No.: B2451488
CAS No.: 1823244-46-7
M. Wt: 317.385
InChI Key: NPIWLTCOPPSOQP-UHFFFAOYSA-N
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Description

Di-tert-butyl 1H-indole-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C18H23NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1H-indole-1,6-dicarboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl 1H-indole-1,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Di-tert-butyl 1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1H-indole-1,6-dicarboxylate is unique due to its specific tert-butyl ester groups, which provide steric hindrance and influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of steric factors on indole derivatives .

Properties

IUPAC Name

ditert-butyl indole-1,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-17(2,3)22-15(20)13-8-7-12-9-10-19(14(12)11-13)16(21)23-18(4,5)6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWLTCOPPSOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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